Ethyl 9-hexadecenoate

Descripción

Overview of Ethyl 9-Hexadecenoate as an Unsaturated Fatty Acid Ethyl Ester

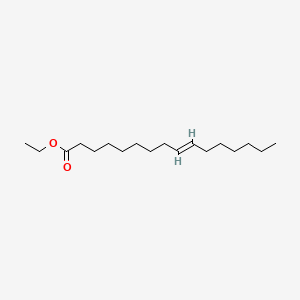

This compound, also known by synonyms such as ethyl palmitoleate, is an organic compound classified as a fatty acid ester. hmdb.canih.gov Its structure consists of a sixteen-carbon fatty acid chain with a single double bond located at the ninth carbon position, which is then esterified with ethanol (B145695). This compound is hydrophobic, meaning it is practically insoluble in water, and is considered relatively neutral. hmdb.casmolecule.com

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C18H34O2 |

| Molecular Weight | 282.46 g/mol |

| CAS Number | 54546-22-4 (for the (E)-isomer) |

| IUPAC Name | ethyl (E)-hexadec-9-enoate |

| Physical State | Liquid at 20°C |

| Isomers | Exists as cis (Z) and trans (E) isomers |

| Synthesis | Commonly synthesized through the esterification of 9-hexadecenoic acid with ethanol. |

Data sourced from multiple references. nih.govchemeo.comnist.govlarodan.comtcichemicals.com

The position of the double bond at the ninth carbon and its stereochemistry (cis or trans) significantly influence the molecule's physical properties and biological activities. smolecule.com Synthesis is most commonly achieved through the direct esterification of 9-hexadecenoic acid with ethanol in the presence of an acid catalyst. smolecule.com Other methods include transesterification, where triglycerides are reacted with ethanol. smolecule.com

Significance of this compound in Interdisciplinary Scientific Inquiry

The importance of this compound spans several scientific fields, a testament to its diverse functionalities.

Entomology and Chemical Ecology: One of the most well-documented roles of this compound is as an insect pheromone. Specifically, the (Z)-isomer, ethyl (Z)-9-hexadecenoate, has been identified as a female-produced sex pheromone in the parasitoid wasp Syndipnus rubiginosus. researchgate.netnih.gov This compound attracts males and elicits courtship behaviors, playing a crucial role in the reproductive cycle of this species. researchgate.net Research has also identified it as a semiochemical in other insects, such as the guava fruit fly, Bactrocera correcta, and the oriental fruit fly, Bactrocera dorsalis, where it can act as both an aphrodisiac and an anti-aphrodisiac depending on the context. nih.govpnas.orgmdpi.com

Biochemistry and Microbiology: In the realm of biochemistry, this compound is recognized as a metabolite, notably in the yeast Saccharomyces cerevisiae. nih.govsmolecule.com Its presence in yeast suggests a potential role in metabolic pathways related to lipid metabolism and energy production. smolecule.com Furthermore, studies have investigated the antimicrobial properties of fatty acid ethyl esters, with some research indicating that compounds like this compound may inhibit the growth of certain microorganisms.

Food Science and Biotechnology: The volatile nature of this compound contributes to the flavor and aroma profiles of some fermented products. smolecule.com This makes it a compound of interest in the food and beverage industry. chemimpex.com In biotechnology, its role in yeast metabolism is being explored for potential applications in optimizing fermentation processes. smolecule.com

Pharmacology and Medicine: Preliminary research has suggested that this compound may possess anti-inflammatory properties. researchgate.net Studies on related unsaturated fatty acid ethyl esters have also shown potential in inhibiting the formation of bacterial persister cells, which are dormant cells that can survive antibiotic treatment. nih.gov This highlights a potential avenue for future therapeutic research.

Scope and Research Imperatives for Comprehensive Understanding of this compound

Despite the growing body of research, a comprehensive understanding of this compound necessitates further investigation in several key areas.

Stereoisomer-Specific Activity: A critical area for future research is the detailed investigation of the distinct biological activities of the cis (Z) and trans (E) isomers of this compound. While the (Z)-isomer is a known sex pheromone, the specific roles of the (E)-isomer are less understood. researchgate.netnih.gov Comparative studies are needed to elucidate their unique functions.

Mechanism of Action: The precise molecular mechanisms through which this compound exerts its effects, particularly in modulating lipid metabolism and inflammatory responses, require further clarification. Identifying the specific enzymes, receptors, and signaling pathways involved is a key research imperative.

Expanded Biological Roles: The full spectrum of biological systems in which this compound plays a role is likely broader than currently known. Investigations into its presence and function in a wider range of organisms, including plants and other microorganisms, could reveal novel biological activities.

Analytical Method Development: The development of more sensitive and specific analytical methods for the detection and quantification of this compound in complex biological matrices is crucial. rsc.org This will enable more accurate and detailed studies of its biosynthesis, metabolism, and distribution.

Biosynthesis and Regulation: Understanding the enzymatic pathways and regulatory networks that govern the biosynthesis of this compound in different organisms is essential. For instance, in Bactrocera dorsalis, the expression of the enzyme elongase11, which is involved in its synthesis, is controlled by the doublesex gene. nih.govpnas.org Further research in this area could provide insights into how its production is controlled.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELGPLUONQGOHF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54546-22-4 | |

| Record name | NSC-122038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Natural Occurrence and Ecological Distribution of Ethyl 9 Hexadecenoate

Identification and Isolation of Ethyl 9-Hexadecenoate from Biological Sources

The detection of this compound in natural products is primarily accomplished through analytical chemistry techniques, particularly gas chromatography-mass spectrometry (GC-MS). This method allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture, confirming the presence and concentration of this specific ester.

This compound is recognized as a metabolite, particularly in processes involving the yeast Saccharomyces cerevisiae nih.gov. Fermentation, a metabolic process that converts sugar to acids, gases, or alcohol, creates an environment ripe for the formation of esters like this compound, which contribute significantly to the final sensory profile of the product.

| Baijiu | Identified as a significant volatile compound and potential marker in Chi-aroma Baijiu. |

Jujube Wine: Scientific analysis has confirmed the presence of this compound in wine fermented from jujube (Ziziphus jujuba Mill.) fruit. scielo.brscielo.br Studies evaluating the chemical and volatile composition of jujube wines have found that this compound is present in significantly higher concentrations in wines fermented with pulp contact compared to those where the juice was extracted before fermentation scielo.brresearchgate.net. This suggests that components within the jujube pulp are precursors to this ester. The higher levels of esters, including this compound, are associated with improved intensity and complexity of the wine's aroma scielo.brredalyc.org. Furthermore, wines made from dried jujube fruit showed higher concentrations of this compound compared to those made from fresh fruit tandfonline.com.

Table 2: Detection of this compound in Jujube Wine Fermentation

| Fermentation Condition | Finding | Reference |

|---|---|---|

| Pulp Contact | Wines fermented with pulp contact had significantly higher concentrations of this compound. | scielo.brresearchgate.net |

| No Pulp Contact | Lower concentrations of this compound detected. | scielo.br |

| Dried Jujube Fruit | Resulted in higher concentrations of this compound in the final wine. | tandfonline.com |

| Fresh Jujube Fruit | Resulted in lower concentrations of this compound in the final wine. | tandfonline.com |

Beyond fermented products, this compound has been isolated from the seeds of certain plants.

This compound has been identified as a constituent of the oil extracted from the seeds of Nigella sativa, commonly known as black cumin. Through GC-MS analysis of the fatty oil from these seeds, various fatty acid esters have been identified. researchgate.net Specifically, "Hexadecanoic acid, ethyl ester" is listed among the compounds found in ethanolic extracts of Nigella sativa seeds, which confirms its presence in this botanical material ijarbs.comresearchgate.net. The analysis of Nigella sativa seed oil has revealed a complex mixture of compounds, with fatty acid esters forming a notable fraction researchgate.netnih.gov.

Table 3: Compound Names

| Compound Name |

|---|

| (E)-cinnamaldehyde |

| 1-Hexanol |

| 2-phenylethanol |

| 3-methyl-1-butanol |

| Acetic acid |

| Benzyl alcohol |

| Butanoic acid |

| Citric acid |

| Decanoic acid |

| Dodecanoic acid |

| Ethanol (B145695) |

| Ethyl 9-decenoate |

| This compound |

| Ethyl acetate (B1210297) |

| Ethyl butanoate |

| Ethyl decanoate |

| Ethyl hexanoate |

| Ethyl lactate |

| Ethyl linoleate |

| Ethyl myristate |

| Ethyl octadecanoate |

| Ethyl octanoate |

| Ethyl oleate |

| Ethyl palmitate |

| Ethyl succinate |

| Ethyl tetradecanoate |

| Furfural |

| Glycerol |

| Heptanoic acid |

| Hexadecanoic acid |

| Hexanoic acid |

| Isoamyl acetate |

| Isoamyl alcohol |

| Isoamyl octanoate |

| Lactic acid |

| Malic acid |

| Methanol (B129727) |

| Nonanoic acid |

| Octanoic acid |

| Palmitoleic acid |

| Phenylethyl alcohol |

| Sorbic acid |

Exudation and Secretion in Arthropod Systems

This compound is also secreted by various arthropods and is implicated in their chemical communication systems. It has been identified as a component of pheromonal blends in several insect species, playing a crucial role in behaviors such as mating and aggregation.

Within the order Hymenoptera, this compound has been recognized as a sex pheromone in several families, including Eurytomidae and Braconidae researchgate.net. Pheromones are critical for partner communication in most parasitic Hymenoptera, and ester compounds like ethyl (Z)-9-hexadecenoate are known to serve as female-derived sex pheromones that elicit responses in males researchgate.net.

A specific example of this compound's role in Hymenoptera is its function as a sex pheromone for the parasitoid wasp Syndipnus rubiginosus. Research has shown that female wasps produce ethyl (Z)-9-hexadecenoate, which acts as a sex pheromone, attracting males and triggering courtship behaviors researchgate.netnih.gov. This compound was isolated and identified from the hexane extracts of virgin female wasps nih.gov. The optimal response in males is observed at a concentration of 300-1000 ng nih.gov.

This compound has been identified in the rectal gland extracts of the guava fruit fly, Bactrocera correcta. In an analysis of the chemical composition of these glands in virgin females, ten compounds were identified. Among these, ethyl (E)-9-hexadecenoate was one of five major compounds found in high quantities mdpi.comresearchgate.netnih.govnih.gov. The other major compounds were ethyl dodecanoate, ethyl tetradecanoate, ethyl hexadecanoate, and ethyl (Z)-9-octadecenoate mdpi.comresearchgate.netnih.govnih.gov. The presence of these compounds in the rectal glands, which are known to produce pheromones in many fruit fly species, suggests a potential role in intraspecific communication for B. correcta nih.gov.

Table 2: Major Compounds in the Rectal Glands of Virgin Bactrocera correcta Females

| Compound | Classification |

| Ethyl dodecanoate | Major |

| Ethyl tetradecanoate | Major |

| Ethyl (E)-9-hexadecenoate | Major |

| Ethyl hexadecanoate | Major |

| Ethyl (Z)-9-octadecenoate | Major |

The Asian hornet, Vespa velutina, is another insect species known to release this compound. In a study assessing the in vivo and in vitro release of chemical compounds from this hornet, this compound was identified among the volatile organic compounds nih.gov. The release of this and other semiochemicals is crucial for communication within the hornet colony, mediating functions such as reproduction and defense nih.gov.

This compound, a fatty acid ethyl ester, is found in a variety of natural sources, spanning microorganisms, plants, and insects. It is recognized as a metabolite in the yeast Saccharomyces cerevisiae, where it is produced during fermentation processes and can contribute to the flavor and aroma profile of products like wine mimedb.orgnih.govymdb.ca. As a volatile compound, its presence in fermented beverages is a result of the reaction between ethanol and fatty acids mimedb.org.

In the plant kingdom, this compound has been identified in various species. For instance, it is a constituent of the hydroethanolic extract of the flowers of Moringa oleifera nih.gov. It has also been detected in the ethanolic extract of the medicinal plant Sterculia quadrifida and in the dichloromethane extract of Garcinia atroviridis roots aip.orgresearchgate.net.

The compound's presence is also documented in the animal kingdom, particularly within insects. It has been identified in analyses of chemical compounds from the hornet Vespa velutina nih.gov. Its role in insects is often linked to chemical communication, serving as a semiochemical, a chemical substance that carries a message nih.govpherobase.com.

Stereoisomeric Forms and Their Biological Relevance

This compound exists in two primary stereoisomeric forms: the (Z)-isomer (cis) and the (E)-isomer (trans) smolecule.com. The positioning of the ethyl group relative to the carbon-carbon double bond at the 9th position determines the isomer. While both forms exist, the (Z)-isomer is more commonly found in biological systems smolecule.com.

Ethyl (Z)-9-Hexadecenoate

The most significant biological role attributed to a stereoisomer of this compound is that of a sex pheromone. Specifically, Ethyl (Z)-9-hexadecenoate has been identified as a female-produced sex pheromone for the parasitoid wasp Syndipnus rubiginosus, which is a natural enemy of the yellowheaded spruce sawfly researchgate.netnih.gov. In this species, the compound elicits attraction and courtship behaviors in males researchgate.net. Research has shown that an optimal response in males is triggered at amounts ranging from 300 to 1000 nanograms nih.gov. The identification of this compound was achieved through the analysis of hexane extracts from virgin female wasps, utilizing techniques such as gas chromatography, mass spectrometry, and ozonolysis nih.gov.

The role of this compound as a sex pheromone has also been suggested in other families of Hymenoptera, including Eurytomidae and Braconidae, highlighting its importance in the reproductive biology of these insects nih.gov.

Quantitative Analysis of this compound Across Diverse Biological Matrices

The quantification of this compound in various biological samples is crucial for understanding its concentration and potential biological activity. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the detection and quantification of this compound in complex mixtures nih.govaip.orgresearchgate.net.

Studies on plant extracts have provided quantitative data on the relative abundance of this compound. In the ethanolic extract of Sterculia quadrifida, the compound was identified with a peak area of 0.79% aip.org. A similar analysis of the hydroethanolic extract from the flowers of Moringa oleifera identified this compound with a peak area of 0.99% nih.gov. In the dichloromethane extract of Garcinia atroviridis roots, this compound was identified as a major compound, constituting 6.36% of the extract researchgate.net.

In the context of insect biochemistry, a study on the parasitoid wasp Syndipnus rubiginosus determined that the optimal male response to the sex pheromone Ethyl (Z)-9-hexadecenoate occurs at a quantity of 300-1000 nanograms nih.gov.

The following table summarizes the quantitative findings of this compound in different biological matrices based on GC-MS analysis.

| Biological Matrix | Organism | Method of Analysis | Relative Abundance (% Peak Area) | Reference |

|---|---|---|---|---|

| Ethanolic Extract | Sterculia quadrifida | GC-MS | 0.79 | aip.org |

| Flower Hydroethanolic Extract | Moringa oleifera | GC-MS | 0.99 | nih.gov |

| Dichloromethane Root Extract | Garcinia atroviridis | GC-MS | 6.36 | researchgate.net |

Biosynthetic Pathways and Metabolic Transformations of Ethyl 9 Hexadecenoate

Endogenous Formation of Ethyl 9-Hexadecenoate in Microorganisms

The synthesis of this compound within microorganisms is a result of the esterification of the fatty acid 9-hexadecenoic acid (palmitoleic acid) with ethanol (B145695). This process is highly dependent on the availability of the precursor molecules, which are themselves products of primary metabolic pathways.

In Saccharomyces cerevisiae, the production of this compound is a part of the broader synthesis of fatty acid ethyl esters, which are significant secondary metabolites. The direct precursors for its synthesis are 9-hexadecenoyl-CoA (the activated form of palmitoleic acid) and ethanol.

The biosynthetic route for the acyl portion of the molecule begins with the de novo synthesis of fatty acids. This process starts with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC1). The fatty acid synthase (FAS) complex then utilizes acetyl-CoA as a primer and malonyl-CoA for the subsequent elongation steps, producing primarily saturated fatty acyl-CoAs, with palmitoyl-CoA (C16:0) being a major product nih.gov.

To form the C16:1 fatty acyl-CoA required for this compound, palmitoyl-CoA undergoes desaturation. This reaction is catalyzed by the Δ9-desaturase enzyme, Ole1p, which introduces a double bond between the 9th and 10th carbon atoms of the fatty acid chain, resulting in palmitoleoyl-CoA (9-hexadecenoyl-CoA) nih.govoup.com. Saccharomyces cerevisiae naturally produces significant amounts of C16:1 fatty acids oup.com.

The final step in the formation of this compound is the condensation of palmitoleoyl-CoA with ethanol. This esterification is catalyzed by acyl-CoA:ethanol O-acyltransferases nih.gov. In S. cerevisiae, the key enzymes responsible for the synthesis of medium-chain fatty acid ethyl esters are encoded by the EHT1 and EEB1 genes nih.govsemanticscholar.orgsemanticscholar.orgnih.gov. While their primary substrates are medium-chain acyl-CoAs, they are also involved in the synthesis of longer-chain FAEEs. Eeb1p has been identified as the more significant enzyme for this process nih.govsemanticscholar.org. The synthesis of FAEEs can also be achieved through the expression of heterologous wax ester synthases, which catalyze the transesterification of acyl-CoAs and ethanol oup.comoup.comnih.gov.

The rate of this compound synthesis is intrinsically linked to the activity of enzymes within the broader lipid metabolism network. The availability of the precursor, palmitoleoyl-CoA, is a critical limiting factor, and its concentration is determined by the balance between fatty acid synthesis and degradation.

Fatty Acid Synthesis: The enzymes of the de novo fatty acid synthesis pathway are crucial.

Fatty Acid Synthase (FAS): The FAS complex, encoded by FAS1 and FAS2, is responsible for the elongation of the fatty acid chain. Increased expression of these genes can direct more carbon flux from acetyl-CoA and malonyl-CoA towards the synthesis of palmitoyl-CoA nih.govoup.com.

Δ9-Desaturase (Ole1p): This enzyme is essential for producing the unsaturated palmitoleoyl-CoA from saturated palmitoyl-CoA. Its expression and activity directly influence the proportion of unsaturated fatty acids available for esterification.

Fatty Acid Degradation (β-oxidation): The degradation of fatty acids in S. cerevisiae occurs primarily in the peroxisomes via the β-oxidation pathway. This pathway breaks down fatty acyl-CoAs into acetyl-CoA units, thus competing with the esterification pathway for the available acyl-CoA pool nih.govfrontiersin.orgresearchgate.net. The key enzymes in this pathway, such as acyl-CoA oxidase (Pox1p), play a role in reducing the intracellular concentration of fatty acyl-CoAs. Deletion of genes involved in β-oxidation, like POX1, can prevent the degradation of acyl-CoAs and thereby increase their availability for conversion into products like FAEEs oup.com.

The table below summarizes the key enzymes influencing the precursor pool for this compound synthesis.

| Enzyme/Complex | Gene(s) | Metabolic Pathway | Role in this compound Biosynthesis |

|---|---|---|---|

| Acetyl-CoA Carboxylase | ACC1 | Fatty Acid Synthesis | Catalyzes the rate-limiting step, providing malonyl-CoA for fatty acid elongation. |

| Fatty Acid Synthase | FAS1, FAS2 | Fatty Acid Synthesis | Synthesizes the C16:0 precursor (palmitoyl-CoA). |

| Δ9-Desaturase | OLE1 | Fatty Acid Synthesis | Converts palmitoyl-CoA to palmitoleoyl-CoA, the direct acyl precursor. |

| Acyl-CoA Oxidase | POX1 | Fatty Acid Degradation (β-oxidation) | Initiates the degradation of fatty acyl-CoAs, competing for the precursor pool. |

| Acyl-CoA:Ethanol O-Acyltransferase | EHT1, EEB1 | Ester Synthesis | Catalyzes the final esterification of palmitoleoyl-CoA with ethanol. |

Precursor Incorporation and Labeling Studies

To elucidate the biosynthetic pathways of complex molecules like this compound, stable isotope labeling studies are a powerful tool. By providing a labeled precursor to a biological system, researchers can trace the path of the labeled atoms through various metabolic intermediates to the final product.

While specific 13C-labeling studies for this compound are not extensively documented, the methodology is well-established for fatty acid metabolism in yeast nih.govrsc.org. The general approach involves feeding the microorganism a substrate enriched with the stable isotope carbon-13 (¹³C), such as [U-¹³C]-glucose.

The ¹³C-glucose is metabolized through glycolysis to produce ¹³C-labeled pyruvate, which is then converted to ¹³C-labeled acetyl-CoA. This labeled acetyl-CoA serves as the fundamental building block for fatty acid synthesis. The FAS complex incorporates these ¹³C₂ units to build the fatty acid chain. For palmitic acid (C16:0), this would involve the incorporation of eight ¹³C₂-acetyl-CoA units. The resulting palmitoyl-CoA would be fully labeled with ¹³C. Subsequent desaturation by Ole1p would yield fully labeled palmitoleoyl-CoA without changing the carbon skeleton. Finally, esterification with unlabeled ethanol would produce ethyl 9-[¹³C₁₆]-hexadecenoate.

By analyzing the mass isotopologue distribution of the final product and its precursors using mass spectrometry, researchers can:

Confirm the de novo synthesis of the fatty acid moiety from the provided carbon source.

Quantify the contribution of different carbon sources (e.g., glucose vs. other substrates) to the acetyl-CoA pool researchgate.net.

Trace the metabolic fate of specific fatty acids by providing, for example, ¹³C-labeled palmitic acid and observing its conversion to labeled palmitoleic acid and subsequently to labeled this compound nih.govmedchemexpress.com.

This technique allows for a detailed mapping of carbon flux through the metabolic network and provides definitive evidence for the proposed biosynthetic pathways.

Enzymatic Activities Involved in this compound Metabolism

The concentration of this compound in a microbial system is not only determined by its rate of synthesis but also by its rate of degradation. The primary enzymatic activity responsible for the breakdown of esters is hydrolysis, catalyzed by esterases.

In Saccharomyces cerevisiae, several enzymes exhibit esterase activity, meaning they can hydrolyze ester bonds. The same enzymes responsible for the synthesis of FAEEs, Eht1p and Eeb1p, have been shown to possess bifunctional capabilities semanticscholar.orgsemanticscholar.orgnih.gov. They can act as acyl-CoA:ethanol O-acyltransferases to form esters, but they can also catalyze the reverse reaction, hydrolyzing ethyl esters back to their constituent fatty acid and ethanol nih.gov.

This dual functionality suggests a homeostatic role for these enzymes, potentially preventing the excessive accumulation of FAEEs, which could have effects on cell membrane integrity or other cellular processes nih.gov. The net direction of the reaction (synthesis or hydrolysis) is likely influenced by the intracellular concentrations of the substrates (acyl-CoA, ethanol) and products (ethyl ester, Coenzyme A).

In addition to the specific activities of Eht1p and Eeb1p, S. cerevisiae possesses other non-specific esterases that could contribute to the hydrolysis of this compound nih.govmassey.ac.nz. For example, the enzyme encoded by the YJLO68c gene has been identified as an esterase that preferentially hydrolyzes short-chain fatty acid esters but may have broader substrate specificity nih.gov. The collective activity of these esterases contributes to the metabolic turnover of this compound within the cell.

Metabolic Interconnections with Other Lipid Classes and Biochemical Pathways

This compound, as a member of the fatty acid ethyl esters (FAEEs) class of neutral lipids, is intrinsically linked to the broader metabolic pathways of its constituent parts: 9-hexadecenoic acid (palmitoleic acid) and ethanol. smolecule.com Its formation and subsequent transformations represent a key intersection between fatty acid metabolism and the non-oxidative metabolism of ethanol. smolecule.comtandfonline.com

The primary metabolic connection for this compound is through the biosynthesis of its fatty acid precursor, palmitoleic acid. smolecule.com This omega-7 monounsaturated fatty acid is synthesized from palmitic acid, a central product of de novo fatty acid synthesis. The conversion of palmitic acid to palmitoleic acid is a critical step catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD-1), also known as delta-9 desaturase. smolecule.comresearchgate.net This enzymatic step introduces the characteristic double bond at the ninth carbon position and directly links the existence of this compound to the regulation and activity of fatty acid desaturation pathways. researchgate.net

The second crucial interconnection is with ethanol metabolism. This compound is formed via the esterification of 9-hexadecenoic acid with ethanol. smolecule.com This reaction is a part of the non-oxidative pathway of ethanol metabolism, which occurs in various tissues. tandfonline.comtandfonline.comnih.gov The synthesis can be catalyzed by enzymes with fatty acid ethyl ester synthase (FAEES) activity, which conjugate a free fatty acid with ethanol. tandfonline.com This pathway is distinct from the main oxidative metabolism of alcohol and leads to the formation of FAEEs that can accumulate in tissues. nih.govnih.gov

In organisms like the yeast Saccharomyces cerevisiae, this compound is a known metabolite, highlighting its role in the cellular metabolism of lipids and fermentation byproducts. smolecule.comnih.gov The presence of this compound in yeast suggests its involvement in pathways related to energy production and the formation of flavor compounds in fermented products. smolecule.com

Furthermore, the metabolism of this compound itself involves hydrolysis, a reaction that breaks the ester bond to release its parent molecules, 9-hexadecenoic acid and ethanol. smolecule.com This reversible process means that this compound can act as a temporary sink or transport form for both fatty acids and ethanol. The released palmitoleic acid can then re-enter various lipid pathways, including incorporation into triglycerides, phospholipids, or cholesteryl esters, or it can be subjected to beta-oxidation for energy production.

The table below summarizes the key molecular players in the biosynthetic pathway leading to this compound, illustrating its direct connection to primary fatty acid synthesis and ethanol metabolism.

| Role in Pathway | Compound/Enzyme | Biochemical Class | Metabolic Connection |

| Initial Substrate | Palmitic Acid | Saturated Fatty Acid | Product of de novo fatty acid synthesis |

| Key Enzyme | Stearoyl-CoA desaturase-1 (SCD-1) | Desaturase | Fatty Acid Desaturation Pathway |

| Intermediate | 9-Hexadecenoic Acid (Palmitoleic Acid) | Monounsaturated Fatty Acid | Precursor for esterification |

| Co-substrate | Ethanol | Alcohol | Non-oxidative ethanol metabolism |

| Synthesizing Enzyme | Fatty Acid Ethyl Ester Synthase (FAEES) | Acyltransferase | FAEE Synthesis Pathway |

| Final Product | This compound | Fatty Acid Ethyl Ester | Links lipid and ethanol metabolism |

Chemical Synthesis, Derivatization, and Production Methodologies of Ethyl 9 Hexadecenoate

Conventional Chemical Synthesis Routes

Conventional synthesis of Ethyl 9-hexadecenoate relies on established chemical reactions, most notably the Fischer esterification, which is valued for its simplicity and effectiveness.

The general equation for this reaction is: C16H30O2 (9-Hexadecenoic Acid) + C2H5OH (Ethanol) ⇌ C18H34O2 (this compound) + H2O (Water)

This acid-catalyzed pathway is a foundational method in organic chemistry for producing esters from carboxylic acids and alcohols. chemguide.co.uk

The efficiency of the Fischer esterification is highly dependent on the choice of catalyst and the reaction conditions. Homogeneous acid catalysts are frequently employed to accelerate this typically slow reaction. chemguide.co.ukmdpi.com

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used catalyst due to its strong acidity, dehydrating properties, and cost-effectiveness. researchgate.netspringboardbiodiesel.com It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Sulfuric acid can effectively catalyze the esterification of free fatty acids, even in feedstocks with high acid content, making it suitable for producing biodiesel and other fatty esters. researchgate.netakjournals.comnih.gov

p-Toluenesulfonic Acid (p-TSA): p-Toluenesulfonic acid is another effective and commonly used acid catalyst for esterification. tandfonline.comscientific.net It is an organic solid, which can make it easier to handle than sulfuric acid. p-TSA is considered an efficient, cheap, and readily available catalyst for various organic transformations, including the synthesis of fatty acid esters and biodiesel. tandfonline.comajgreenchem.comrsc.org It functions similarly to sulfuric acid by protonating the carboxylic acid. masterorganicchemistry.com

The reaction conditions for acid-catalyzed esterification typically involve elevated temperatures to increase the reaction rate. The removal of water, a by-product, is crucial to shift the reaction equilibrium towards the product side and achieve high yields. masterorganicchemistry.comajgreenchem.com

Table 1: Comparison of Common Acid Catalysts for Esterification

| Catalyst | Formula | Type | Key Advantages | Typical Conditions |

|---|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Homogeneous, Liquid | High activity, low cost, dehydrating agent | Elevated temperature, excess alcohol |

| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Homogeneous, Solid | Easy to handle, effective, readily available | Elevated temperature, often with water removal |

Advanced and Green Synthesis Approaches

In response to the growing demand for sustainable and environmentally friendly processes, advanced synthesis methods for esters like this compound have been developed. These approaches often utilize biocatalysts or alternative reaction pathways to reduce waste and energy consumption.

Enzymatic esterification using lipases presents a green alternative to conventional acid catalysis. Lipases are enzymes that can catalyze the esterification of fatty acids in non-aqueous environments. This method offers high specificity, operates under mild reaction conditions (lower temperature and pressure), and generates fewer by-products. nih.gov

Candida antarctica lipase B (CALB) is one of the most extensively researched and utilized lipases for the production of fatty acid esters, including biodiesel. nih.govnih.govmdpi.com It is known for its high stability and efficiency. The enzyme's active site facilitates the reaction between the fatty acid and ethanol (B145695) to form the ester. nih.gov To enhance reusability and stability, lipases are often immobilized on a solid support material. researchgate.netnih.gov Immobilization can improve the enzyme's tolerance to organic solvents and simplify the separation of the catalyst from the product mixture. researchgate.net

Research has shown that immobilized CALB can be highly effective in synthesizing biodiesel from various oils, achieving high conversion rates. mdpi.comresearchgate.net The optimization of reaction parameters such as temperature, enzyme concentration, and substrate molar ratio is crucial for maximizing the yield of the enzymatic process. nih.gov

Transesterification is another significant pathway for producing this compound. This process involves the reaction of a triglyceride (the primary component of fats and oils) with an alcohol (in this case, ethanol) to form fatty acid ethyl esters and glycerol. smolecule.com This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com

The general reaction is: Triglyceride + 3 Ethanol ⇌ 3 Fatty Acid Ethyl Esters (including this compound) + Glycerol

This method is the cornerstone of industrial biodiesel production. nih.gov While base catalysis is common, it is sensitive to the presence of free fatty acids and water. Acid-catalyzed transesterification, often using sulfuric acid, can simultaneously conduct esterification of free fatty acids and transesterification of triglycerides. researchgate.net

Enzymatic transesterification, again often employing lipases like CALB, is an increasingly attractive green alternative. nih.govdss.go.th It proceeds under milder conditions and simplifies product purification, particularly the separation of glycerol. Response surface methodology is often used to optimize the reaction parameters, such as temperature, reaction time, and lipase concentration, to achieve high yields of ethyl esters. dss.go.th

Table 2: Overview of Synthesis Approaches for this compound

| Synthesis Route | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Conventional Esterification | 9-Hexadecenoic Acid + Ethanol | Sulfuric Acid or p-TSA | Established method, reversible reaction, requires heat and water removal. |

| Enzymatic Esterification | 9-Hexadecenoic Acid + Ethanol | Lipase (e.g., CALB) | Green chemistry, mild conditions, high specificity, reusable catalyst (if immobilized). |

| Transesterification | Triglycerides + Ethanol | Acid, Base, or Lipase | Common for biodiesel, produces glycerol as a by-product, can use various feedstocks. |

Industrial Scale Production and Process Optimization

The industrial-scale production of fatty acid ethyl esters like this compound is primarily driven by the biodiesel industry. Process optimization is critical to ensure economic viability, high product yield, and sustainability.

Optimization strategies focus on several key parameters:

Catalyst Selection and Concentration: Choosing between homogeneous acid catalysts, heterogeneous solid acid catalysts, or biocatalysts depends on feedstock quality, cost, and desired process conditions. The catalyst concentration is optimized to maximize the reaction rate without causing unwanted side reactions. nih.gov

Molar Ratio of Alcohol to Oil/Fatty Acid: A stoichiometric excess of alcohol is typically used to drive the equilibrium towards product formation. However, an excessively high ratio can complicate downstream separation and increase costs. uctm.edu

Temperature and Time: Reaction temperature affects the rate of reaction. Optimal temperatures are chosen to achieve a reasonable reaction time without degrading the reactants, products, or catalyst (especially in enzymatic processes). nih.gov

Mixing and Mass Transfer: In heterogeneous systems (e.g., using solid catalysts or in two-phase liquid systems), efficient mixing is crucial to overcome mass transfer limitations. akjournals.com The use of ultrasound has been explored to intensify mixing and accelerate the reaction rate. mdpi.com

Downstream Processing: Efficient separation of the ester product from by-products (water, glycerol), unreacted starting materials, and the catalyst is essential for achieving high purity.

Continuous processing, such as using tubular reactors, is being implemented to improve efficiency and throughput compared to batch processes. mdpi.com Furthermore, metabolic engineering of microorganisms like Escherichia coli and yeasts is being explored as a potential future route for the sustainable production of fatty acid ethyl esters directly from renewable feedstocks. nih.govfrontiersin.org

Continuous Flow Reactor Systems

The shift towards continuous manufacturing has introduced continuous flow reactor systems as a promising alternative to traditional batch processing for the synthesis of this compound. These systems offer significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive intermediates.

Enzymatic synthesis in continuous flow systems has gained considerable attention. Lipases, particularly immobilized forms like Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), have demonstrated high efficiency and selectivity in esterification and transesterification reactions. In a packed-bed reactor configuration, the immobilized enzyme facilitates the continuous conversion of substrates into this compound. This setup not only allows for simplified product separation from the catalyst but also enables long-term operational stability. For instance, continuous processes for the synthesis of other fatty acid ethyl esters using Novozym® 435 have reported high conversion rates and sustained catalyst activity over extended periods. rsc.orgmdpi.comdntb.gov.ua The use of ultrasound-assisted continuous flow reactors has also been explored for the synthesis of fatty acid ethyl esters, demonstrating the potential to significantly reduce reaction times and improve yields through enhanced mixing and mass transfer.

Application of Heterogeneous Catalysts

The use of heterogeneous catalysts is a cornerstone of sustainable chemical production, offering advantages such as ease of separation from the reaction mixture and the potential for recycling. In the context of this compound synthesis, solid acid catalysts are particularly relevant for the esterification of 9-hexadecenoic acid.

Various materials have been investigated as solid acid catalysts, including:

Sulfonated Resins: Ion-exchange resins like Amberlyst-15 possess strong acidic sites and have been effectively used for the esterification of free fatty acids. nih.gov

Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity, making them suitable for esterification reactions.

Sulfated Metal Oxides: Materials like sulfated zirconia exhibit high catalytic activity for the esterification of long-chain fatty acids.

Functionalized Carbons: Activated carbon functionalized with sulfonic acid groups has also been employed as a robust and recyclable catalyst.

Enzymes, as biocatalysts, represent a significant class of heterogeneous catalysts. Immobilized lipases, such as Novozym® 435, are widely used due to their high selectivity, which minimizes the formation of by-products and simplifies downstream processing. mdpi.commdpi.comresearchgate.net The enzymatic approach is particularly advantageous for the synthesis of unsaturated esters like this compound, as it operates under mild conditions, thereby reducing the risk of isomerization or degradation of the double bond. nih.gov

Yield Enhancement and Catalyst Recycling Strategies

Maximizing the yield of this compound and ensuring the economic viability of the process heavily rely on effective yield enhancement and catalyst recycling strategies.

Yield Enhancement: Several strategies can be employed to drive the equilibrium of the esterification reaction towards the product side and enhance the yield:

Excess Reactant: Using an excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.

Water Removal: The removal of water, a by-product of esterification, is crucial for achieving high conversion rates. This can be accomplished through various techniques, including pervaporation, azeotropic distillation, or the use of desiccants like molecular sieves. nih.gov

Optimized Reaction Conditions: Careful optimization of reaction parameters such as temperature, substrate molar ratio, and catalyst loading is essential. Response surface methodology (RSM) is a powerful statistical tool used to optimize these interactions and maximize the yield. nih.govfrontiersin.org

Solid Acid Catalysts: Solid acid catalysts can be recovered by simple filtration or centrifugation after the reaction. researchgate.net However, deactivation can occur due to coking or leaching of active sites. Regeneration often involves washing with solvents to remove adsorbed species and, in some cases, thermal treatment.

Immobilized Enzymes: Immobilized lipases can be readily separated from the reaction mixture and reused for multiple cycles. nih.gov The stability and reusability of immobilized enzymes are influenced by the choice of support material and the immobilization technique. Washing the immobilized enzyme with suitable solvents, such as tert-butanol or n-hexane, can help remove by-products like glycerol (in transesterification) and water, which can inhibit enzyme activity, thereby extending the catalyst's operational life. researchgate.net

Post-Synthesis Purification and Validation Techniques

Following the synthesis, a multi-step purification and validation process is necessary to isolate this compound of high purity and to confirm its structural integrity.

Solvent Extraction and Distillation Procedures

Solvent Extraction: Liquid-liquid extraction is a common technique used for the initial purification of this compound from the crude reaction mixture. mdpi.commacbeth-project.eu This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of the relatively nonpolar this compound, organic solvents such as hexane, ethyl acetate (B1210297), or dichloromethane are commonly employed. mdpi.com The choice of solvent depends on the polarity of the impurities to be removed. For instance, washing with an aqueous solution can remove residual ethanol, glycerol (from transesterification), and any water-soluble catalysts. The efficiency of the extraction can be influenced by factors such as the solvent-to-feed ratio, temperature, and pH of the aqueous phase. beilstein-journals.org

Distillation: Distillation is a crucial step for achieving high purity this compound, especially for separating it from other fatty acid ethyl esters with different chain lengths or degrees of unsaturation. rsc.org Fractional distillation, which utilizes a fractionating column to effect multiple theoretical plates of separation, is employed for mixtures of components with close boiling points. vernier.comscribd.com For heat-sensitive compounds like unsaturated esters, vacuum distillation or short-path distillation is preferred to lower the boiling point and prevent thermal degradation or isomerization. rsc.orguga.edu Short-path distillation is particularly effective for separating long-chain fatty acid esters with high boiling points. uga.edu

Analytical Validation for Structural Integrity and Purity (GC-MS, NMR)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for both the qualitative and quantitative analysis of this compound. Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The retention time of this compound is a characteristic feature that aids in its identification. nih.govnih.govgoogle.comnist.govresearchgate.net

The mass spectrometer provides structural information by analyzing the fragmentation pattern of the ionized molecule. For this compound (C18H34O2, molecular weight: 282.47 g/mol ), the mass spectrum will show a molecular ion peak (M+) at m/z 282. Characteristic fragment ions arise from cleavages at the ester group and along the hydrocarbon chain, which helps to confirm the structure. nih.govresearchgate.net The NIST WebBook provides reference mass spectra for this compound that can be used for comparison and identification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key signals for this compound include a triplet corresponding to the terminal methyl group of the fatty acid chain, a quartet and a triplet for the ethyl group of the ester, and signals in the olefinic region (typically around 5.3 ppm) corresponding to the protons on the carbon-carbon double bond. The integration of these signals confirms the number of protons in each environment. researchgate.netresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (around 174 ppm). The carbons of the double bond will have distinct signals in the olefinic region (around 130 ppm), and the carbons of the ethyl group and the aliphatic chain will appear at upfield chemical shifts. researchgate.netresearchgate.net

Synthetic Challenges and Mitigation Strategies

The synthesis of this compound is not without its challenges, primarily related to the presence of the double bond and the need for high purity.

Cis-Trans Isomerization: A significant challenge in the synthesis of unsaturated fatty acid esters is the potential for isomerization of the cis double bond to the thermodynamically more stable trans isomer, particularly when using conventional acid or base catalysts at elevated temperatures. uga.edunih.govnih.govresearchgate.net The geometric configuration of the double bond is crucial for the biological and physical properties of the molecule.

Mitigation Strategies:

Enzymatic Catalysis: The use of lipases under mild reaction conditions is an effective strategy to prevent cis-trans isomerization. nih.gov

Mild Acid Catalysts: Employing milder solid acid catalysts and optimizing the reaction temperature can help minimize isomerization.

Careful Control of Reaction Conditions: Strict control over reaction time and temperature is essential to reduce the likelihood of isomerization.

Mitigation Strategies:

Water Removal: As mentioned previously, continuous removal of water is crucial for driving the esterification to completion.

Glycerol Separation: In enzymatic transesterification, the use of a solvent system where glycerol is immiscible can facilitate its separation. Alternatively, washing the immobilized enzyme can remove adsorbed glycerol.

Oxidative Stability: The presence of a double bond makes this compound susceptible to oxidation, which can lead to the formation of undesirable by-products and affect the quality of the final product.

Mitigation Strategies:

Inert Atmosphere: Conducting the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Antioxidants: The addition of small amounts of antioxidants can help to prevent oxidative degradation.

Controlled Storage: Storing the final product under cool, dark conditions and in the absence of oxygen is important for maintaining its stability.

Table of Research Findings on Fatty Acid Ethyl Ester Synthesis and Purification

| Parameter | Finding | Reference(s) |

| Catalyst | Novozym® 435 shows high efficiency for fatty acid ethyl ester synthesis in continuous flow reactors. | rsc.orgmdpi.comdntb.gov.ua |

| Solid acid catalysts like Amberlyst-15 are effective for the esterification of free fatty acids. | nih.gov | |

| Yield Enhancement | Removal of water by-product is crucial for driving the esterification equilibrium towards products. | nih.gov |

| Response surface methodology (RSM) can be used to optimize reaction conditions for maximum yield. | nih.govfrontiersin.org | |

| Catalyst Recycling | Immobilized lipases can be recycled multiple times with appropriate washing to remove inhibitors like glycerol. | researchgate.netnih.gov |

| Solid acid catalysts can be recovered by filtration but may require regeneration. | researchgate.net | |

| Purification | Fractional distillation under vacuum is effective for separating fatty acid ethyl esters. | rsc.orgvernier.comscribd.com |

| Liquid-liquid extraction with solvents like hexane or ethyl acetate is used for initial purification. | mdpi.commacbeth-project.eu | |

| Analysis | GC-MS is used for identification based on retention time and fragmentation patterns. | nih.govnih.govgoogle.comnist.govresearchgate.netresearchgate.net |

| ¹H and ¹³C NMR are used for definitive structural elucidation. | researchgate.netresearchgate.net | |

| Challenges | High temperatures in chemical synthesis can cause cis-trans isomerization of the double bond. | uga.edunih.govnih.govresearchgate.net |

| By-products like water and glycerol can inhibit the reaction and complicate purification. | nih.govresearchgate.net |

Control of Double Bond Isomerization

The position and geometry of the double bond in unsaturated fatty acid esters like this compound are crucial for their chemical and physical properties. During synthesis, particularly under acidic or thermal stress, the double bond can migrate along the carbon chain or undergo cis-trans isomerization. Controlling this isomerization is paramount to maintaining the structural integrity of the desired product.

Several factors can influence double bond isomerization during the synthesis of fatty acid esters. The choice of catalyst, reaction temperature, and reaction time are critical parameters. For instance, the use of strong acid catalysts in esterification can promote both positional and geometric isomerization. It has been observed that treating unsaturated fatty acids with acetic acid or inorganic acids can lead to isomerization even at moderate temperatures oup.com.

To mitigate unwanted isomerization, milder reaction conditions and selective catalysts are often employed. Enzymatic catalysis, for example, offers a high degree of selectivity, minimizing the risk of double bond migration. Additionally, process optimization to shorten reaction times and lower temperatures can significantly reduce the incidence of isomerization. In cases where isomerization is a concern, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared spectroscopy are essential for monitoring the isomeric purity of the final product rsc.orgresearchgate.net.

Key Factors Influencing Double Bond Isomerization:

| Factor | Influence on Isomerization | Control Strategy |

| Catalyst Type | Strong acids can promote isomerization. | Use of milder acid catalysts, heterogeneous catalysts, or enzymes. |

| Temperature | Higher temperatures increase the rate of isomerization. | Employing lower reaction temperatures. |

| Reaction Time | Longer exposure to reaction conditions increases the likelihood of isomerization. | Optimizing reaction kinetics to minimize time. |

| Presence of Water | Water can participate in side reactions that may lead to isomerization. | Ensuring anhydrous conditions during synthesis. |

Minimization of Side Reactions through Process Control

Beyond isomerization, several other side reactions can occur during the synthesis of this compound, leading to reduced yield and purity. These can include hydrolysis of the ester back to the carboxylic acid and alcohol, polymerization of the unsaturated fatty acid, and oxidation of the double bond. Effective process control is essential to minimize these undesirable reactions.

In esterification reactions, the removal of water as it is formed is a critical process control parameter to drive the equilibrium towards the product and prevent the reverse hydrolysis reaction. Techniques such as azeotropic distillation are often employed for this purpose. For transesterification, ensuring the absence of water and free fatty acids in the feedstock is crucial to prevent soap formation, which can consume the catalyst and complicate product purification mdpi.com.

The choice of catalyst also plays a significant role in minimizing side reactions. While homogeneous catalysts like sulfuric acid are effective, they can be difficult to remove from the reaction mixture and may lead to corrosion and waste generation mdpi.com. The use of solid acid catalysts or enzymes can circumvent these issues, offering easier separation and potentially higher selectivity, thereby reducing the formation of byproducts mdpi.com.

Common Side Reactions and Mitigation Strategies:

| Side Reaction | Description | Mitigation Strategy |

| Hydrolysis | The ester reacts with water to revert to the carboxylic acid and alcohol. | Removal of water during the reaction (e.g., azeotropic distillation). |

| Polymerization | The unsaturated molecules react with each other to form long chains. | Controlling temperature and avoiding the presence of polymerization initiators. |

| Oxidation | The double bond reacts with oxygen, leading to the formation of various oxidation products. | Performing the reaction under an inert atmosphere (e.g., nitrogen). |

| Soap Formation | In base-catalyzed transesterification, free fatty acids react with the catalyst to form soaps. | Using a feedstock with low free fatty acid content; esterifying free fatty acids prior to transesterification. |

Cost Optimization for Large-Scale Production

The economic viability of large-scale production of this compound hinges on optimizing various cost factors, including raw material costs, energy consumption, catalyst efficiency, and downstream processing. The transition from batch to continuous processing can offer significant cost advantages by improving throughput and reducing labor costs frontiersin.org.

Energy efficiency is another critical aspect. Process intensification techniques, such as reactive distillation, which combines reaction and separation in a single unit, can lead to substantial energy savings. Similarly, the use of highly active catalysts that allow for lower reaction temperatures and shorter reaction times can reduce energy consumption. Catalyst reusability is also a key factor; immobilized enzymes or heterogeneous catalysts that can be easily recovered and reused for multiple batches can significantly lower catalyst-related costs mdpi.com.

Finally, optimizing the purification process is essential. Minimizing the formation of byproducts through effective process control reduces the complexity and cost of downstream separation and purification steps.

Derivatization Chemistry of this compound

The chemical structure of this compound, featuring both an ester functional group and a carbon-carbon double bond, allows for a variety of chemical transformations. This versatility makes it a useful intermediate in the synthesis of other valuable oleochemicals chemimpex.com.

Precursor in the Synthesis of Other Fatty Acid Esters

This compound can serve as a starting material for the synthesis of other fatty acid esters through a process called transesterification. In this reaction, the ethyl group of the ester is exchanged with an alkyl group from another alcohol. This reaction can be catalyzed by acids, bases, or enzymes. By selecting different alcohols, a wide range of fatty acid esters with varying properties can be produced. This is a common strategy in the oleochemical industry to produce esters for specific applications, such as lubricants, plasticizers, or components of biodiesel smolecule.com.

Formation of Oxidized Derivatives (Epoxides, Hydroxylated Compounds)

The double bond in this compound is susceptible to oxidation, leading to the formation of valuable derivatives such as epoxides and hydroxylated compounds.

Epoxidation involves the reaction of the double bond with a peroxy acid, such as peracetic acid or performic acid, to form an oxirane ring google.comresearchgate.net. Epoxidized fatty acid esters are widely used as plasticizers and stabilizers for polymers like PVC mdpi.com. The reaction conditions, including temperature and catalyst, must be carefully controlled to achieve high conversion and selectivity, minimizing the opening of the oxirane ring mdpi.com. Enzymatic epoxidation using lipases in the presence of hydrogen peroxide offers a greener alternative to traditional chemical methods nih.gov.

Hydroxylation introduces hydroxyl (-OH) groups across the double bond. This can be achieved through various methods, including the acid-catalyzed ring-opening of the corresponding epoxide or direct hydroxylation using oxidizing agents nih.govdntb.gov.uamdpi.com. Dihydroxylated fatty acid esters are important intermediates for the synthesis of polyols, which are key components in the production of polyurethanes researchgate.net.

Methods for the Formation of Oxidized Derivatives:

| Derivative | Reagents and Conditions |

| Epoxide | Peroxy acids (e.g., peracetic acid, performic acid) google.comresearchgate.net. Lipase and hydrogen peroxide for enzymatic epoxidation nih.gov. |

| Hydroxylated Compound | Acid-catalyzed hydrolysis of epoxides dntb.gov.uamdpi.com. Direct oxidation with reagents like potassium permanganate or osmium tetroxide. |

Participation in Nucleophilic Substitution Reactions

The ester functional group in this compound is an electrophilic center and can undergo nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the ethoxy group (-OCH2CH3).

A common example of this type of reaction is hydrolysis, where the nucleophile is a hydroxide ion (in basic conditions) or water (in acidic conditions), resulting in the formation of the carboxylate salt or the carboxylic acid, respectively smolecule.com. Another important nucleophilic substitution reaction is ammonolysis, where ammonia or an amine acts as the nucleophile to produce the corresponding fatty amide. These reactions are fundamental in oleochemistry for converting fatty acid esters into a diverse range of products with different functionalities and applications ck12.orgyoutube.com.

Biological Activities and Functional Roles of Ethyl 9 Hexadecenoate

Role in Chemical Communication and Semiobiology

In the intricate world of insect communication, chemical signals are paramount for survival and reproduction. Ethyl 9-hexadecenoate has been identified as a key player in this chemical dialogue, particularly within the order Hymenoptera.

Research has firmly established ethyl (Z)-9-hexadecenoate as a female-produced sex pheromone in certain Hymenopteran species. researchgate.netnih.gov In the parasitoid wasp Syndipnus rubiginosus, an ichneumonid parasitoid of the yellowheaded spruce sawfly, this compound is released by virgin females to attract males for mating. researchgate.netnih.gov The pheromone triggers essential male reproductive behaviors, including anemotaxis (orientation against the wind) and courtship attempts. researchgate.net Beyond the Ichneumonidae family, this compound is also considered a sex pheromone in other Hymenopteran families, such as Eurytomidae and Braconidae, highlighting its broader significance in this insect order. nih.gov

| Hymenopteran Family | Species | Pheromone Function |

| Ichneumonidae | Syndipnus rubiginosus | Female-produced sex pheromone |

| Eurytomidae | Not specified | Considered a sex pheromone |

| Braconidae | Not specified | Considered a sex pheromone |

The effectiveness of a pheromone often lies in its specificity, ensuring that it attracts mates of the same species while avoiding unproductive interactions with others. Ethyl (Z)-9-hexadecenoate demonstrates this principle effectively. Studies on Syndipnus rubiginosus have shown that there is no cross-attraction with the sympatric sawfly parasitoid, S. gaspesianus, indicating a high degree of species-specificity in the chemical signal. nih.gov

The isomeric form of the compound is also critical for its biological activity. The "(Z)" configuration of the double bond at the 9th carbon position is the active form for S. rubiginosus. researchgate.netnih.gov This isomeric specificity is a common feature of insect pheromones, where even slight changes in the chemical structure can render the molecule inactive or elicit a different behavioral response.

The production and release of sex pheromones by insects are often not constant but follow specific temporal patterns, frequently linked to the insect's physiological state and environmental cues. While specific studies detailing the cyclical production of this compound in the glands of Syndipnus rubiginosus are not extensively documented in the provided search results, the general principles of pheromone biology suggest that its synthesis and release are likely regulated. This regulation often coincides with periods of peak mating activity and sexual maturity of the female, ensuring the pheromone is released when it is most effective for attracting viable mates. The production typically occurs in specialized glandular tissues, and the pheromone is then released into the environment.

To determine the behavioral effects of pheromones like this compound, researchers employ various bioassays. A common laboratory tool is the Y-tube olfactometer. researchgate.net This apparatus presents an insect with a choice between two airstreams, one carrying the test odor (the pheromone) and a control (solvent only). By observing which arm of the "Y" the insect chooses, scientists can quantify the attractiveness of the compound.

Field traps are utilized to assess the efficacy of a pheromone in a natural environment. These traps are typically baited with a synthetic version of the pheromone to lure and capture target insects. researchgate.net For Syndipnus rubiginosus, research has determined that the optimal male response is elicited at a concentration of 300-1000 nanograms of ethyl (Z)-9-hexadecenoate. nih.gov Field trapping studies are crucial for developing pheromone-based tools for pest monitoring and management. researchgate.net

| Bioassay Type | Purpose | Key Findings for Ethyl (Z)-9-hexadecenoate |

| Y-tube Olfactometer | Quantify attractancy in a controlled laboratory setting. | Demonstrates male attraction to the compound. |

| Field Traps | Evaluate pheromone effectiveness in a natural environment. | Optimal male response for S. rubiginosus is at 300-1000 ng. |

Influence on Microbial Physiology and Fermentation Processes

Beyond its role in the animal kingdom, this compound and other ethyl esters are significant in the microbial world, particularly in the context of fermentation. These compounds can be produced by microorganisms and, in turn, influence the chemical and sensory profiles of fermented products.

Ethyl esters are well-known contributors to the flavor and aroma profiles of fermented beverages like beer and wine. nih.govnih.gov Their production by yeast, primarily Saccharomyces cerevisiae, is influenced by various fermentation parameters, including temperature and the availability of precursors such as fatty acids and ethanol (B145695). nih.govnih.gov The formation of these esters is a complex process, with the availability of the fatty acid precursor often being the limiting factor for production. researchgate.net

Specific research has identified this compound in certain fermentation processes. For instance, in the production of Sauce-flavor baijiu, the presence of the yeast genus Issatchenkia was found to be closely related to the formation of nine different esters, including this compound. mdpi.com This suggests a direct role for this microorganism in the synthesis of the compound during fermentation. Furthermore, this compound has been detected as one of the volatile flavor compounds in red sour soup during post-fermentation, a process dominated by lactic acid bacteria. nih.gov The presence of this ester in these distinct fermentation systems highlights its role in shaping the final characteristics of the product and underscores the influence of specific microbial communities on its production.

| Fermentation Product | Associated Microorganism(s) | Role of this compound |

| Sauce-flavor baijiu | Issatchenkia | One of several esters associated with this yeast genus. mdpi.com |

| Red Sour Soup | Lactic Acid Bacteria | A volatile flavor compound present during post-fermentation. nih.gov |

Enhancement of Growth and Fermentation Efficiency in Yeast Cultures (Saccharomyces cerevisiae)

This compound is a metabolite identified in Saccharomyces cerevisiae, where it is involved in metabolic pathways related to lipid metabolism smolecule.com. The production of ethyl esters, including this compound, is closely linked to the conditions of fermentation. Studies have shown that the availability of fatty acid precursors is a major limiting factor for the production of these esters nih.govresearchgate.net.

Investigations into the influence of various fermentation parameters on ethyl ester production have revealed that factors such as temperature and the composition of the fermentation medium play crucial roles nih.govresearchgate.net. For instance, a higher fermentation temperature can lead to greater production of certain ethyl esters nih.gov. Conversely, supplementing the fermentation medium with a higher concentration of unsaturated fatty acids can lead to a general decrease in the production of ethyl esters nih.govresearchgate.net. This suggests that the regulation of fatty acid synthesis and the activity of biosynthetic enzymes are key targets for modifying the production of flavor-active esters nih.gov. The synthesis of these esters is tied to the yeast's lipid metabolism, which is integral to its growth and fermentation performance.

Antimicrobial Properties

This compound has been identified as a component in various extracts that exhibit antibacterial properties. In vitro studies using the disc diffusion method have demonstrated the inhibitory effects of these extracts against specific bacterial strains.

For example, a methanol (B129727) and chloroform (B151607) extract of the plant Eragrostis cynosuroides, which contains this compound, showed significant effectiveness against Escherichia coli and a lesser degree of growth inhibition against Bacillus subtilis rjptonline.org. Similarly, an ethanolic extract from the giant forest ant, Dinomyrmex gigas, which also contains this compound, demonstrated weak activity against Staphylococcus aureus and E. coli semanticscholar.org. The presence of various fatty acids and their esters in natural extracts is often linked to their antimicrobial capabilities aip.orgnih.govnih.govresearchgate.net.

| Source of Extract | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Eragrostis cynosuroides | Escherichia coli | Effective inhibition | rjptonline.org |

| Eragrostis cynosuroides | Bacillus subtilis | Inhibited growth | rjptonline.org |

| Dinomyrmex gigas (Giant Forest Ant) | Staphylococcus aureus | Weak activity | semanticscholar.org |

| Dinomyrmex gigas (Giant Forest Ant) | Escherichia coli | Weak activity | semanticscholar.org |

In addition to its role in antibacterial extracts, this compound has been identified in plant extracts with antifungal properties. An extract from Eragrostis cynosuroides demonstrated effectiveness against the fungal strain Aspergillus niger rjptonline.org. The broader category of fatty acids and their derivatives, to which this compound belongs, has been noted for antifungal effects in other studies nih.gov.

Contribution to Aroma and Flavor Profiles

This compound is recognized as a volatile compound that contributes to the aroma and flavor profiles of certain foods and beverages, particularly fermented products smolecule.com. It is used in the food industry as a flavoring agent, valued for its pleasant, fruity aroma chemimpex.com. Its presence has been noted in wine, where it is part of the complex mixture of esters that create the characteristic fruity notes smolecule.comflavscents.com. The formation of such esters by yeast during fermentation is a critical determinant of the final sensory quality of alcoholic beverages nih.gov.

General Metabolic Influence (non-human, non-clinical)

As a fatty acid ethyl ester, this compound is intrinsically linked to lipid metabolism smolecule.com. In Saccharomyces cerevisiae, the synthesis of ethyl esters is dependent on the availability of precursors, specifically medium-chain fatty acids (MCFAs) and ethanol nih.govresearchgate.net. These MCFAs are produced by the fatty acid synthase (FAS) complex, and their release is regulated by enzymes such as acetyl-CoA carboxylase nih.gov. The availability of these fatty acid precursors, rather than the expression level of the ester-synthesizing genes (EEB1 and EHT1), appears to be the primary limiting factor for ethyl ester production nih.govresearchgate.net. This indicates that the activity of enzymes within the fatty acid biosynthesis pathway directly influences the production rate of this compound.

The parent fatty acid, 9-hexadecenoic acid (palmitoleic acid), is recognized as a lipokine, a lipid hormone that can exert anti-inflammatory effects and play a role in coordinating metabolic processes researchgate.netnih.gov. The enzymatic pathways that regulate the release and incorporation of palmitoleic acid and its isomers are crucial for their biological activity nih.gov.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (9Z)-hexadec-9-enoic acid |

| 1,1,3-triethoxubutane |

| 2-Methyloctacosane |

| 9,12,15-Octadecatrienoic acid, methyl ester |

| 9,12-Hexadecadienoic acid |

| 9,12-Octadecadienoic acid |

| 9-hexadecenoic acid |

| Acetyl-CoA |

| Anthocyanin |

| β-sitosterol |

| Bis(2-ethylhexyl) phthalate |

| cis-9,12-linoleic acid |

| Docosanoic acid |

| Eicosenoic acid |

| Eicosyne |

| Epiglobulol |

| Ethanol |

| This compound |

| Ethyl Oleate |

| Heptadecene-(8)-Carbonic acid-(1) |

| Hexadecanoic acid |

| Hexadecanoic acid, ethyl ester |

| Linoleic acid ethyl ester |

| Lycopene |

| Octadecanoic acid, methyl ester |

| Palmitate |

| Palmitic acid |

| Palmitoleic acid |

| Phytol |

| Stearoyl-CoA desaturase-1 |

| Tributyl acetyl citrate |

| Vitamin E |

Advanced Analytical Methodologies for Ethyl 9 Hexadecenoate Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like Ethyl 9-hexadecenoate. This powerful technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

GC-MS is a highly effective technique for identifying and quantifying specific components within intricate mixtures. japsonline.com It has been successfully employed to analyze bioactive components in various biological extracts. japsonline.comjapsonline.com For instance, in the analysis of plant root extracts, GC-MS can separate and identify numerous compounds, including fatty acids and their esters. japsonline.comjapsonline.com The process involves vaporizing the sample, separating its components on a chromatographic column, and then detecting them with a mass spectrometer, which provides a unique mass spectrum or "fingerprint" for each component. nih.gov

The utility of GC-MS extends to environmental analysis, where it is used to monitor for pollutants such as polycyclic aromatic hydrocarbons (PAHs) and pesticides in air, water, and soil samples. chromatographyonline.comshimadzu.com The sensitivity and selectivity of GC-MS make it possible to detect trace and ultra-trace levels of analytes in complex environmental matrices. researchgate.net However, the accuracy of quantification can be influenced by "matrix effects," where co-eluting components from the sample matrix (like urine, plasma, or soil extracts) can enhance or suppress the ionization of the target analyte, affecting the analytical response. nih.gov Careful method development and sample preparation are crucial to mitigate these effects. nih.gov

Achieving optimal separation and detection of this compound requires careful optimization of GC-MS parameters. nelac-institute.orgufba.br The choice of the capillary column, the temperature programming of the GC oven, and the type and flow rate of the carrier gas are critical variables that govern chromatographic resolution and analysis time. gcms.cz

Column Selection : Nonpolar capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or TG-5MS), are commonly used for the analysis of fatty acid esters. mdpi.commdpi.com Narrower bore columns can provide greater efficiency and allow for shorter analysis times. gcms.cz

Temperature Programming : A typical GC oven temperature program starts at a lower initial temperature, holds for a few minutes, and then increases at a controlled rate (ramp) to a final temperature. mdpi.comsemanticscholar.org This gradient ensures that compounds with different boiling points elute from the column at distinct times, allowing for their separation. ufba.br For example, a program might start at 80°C, ramp to 200°C, and then ramp again to 310°C to ensure all analytes of interest are eluted. mdpi.com

Carrier Gas : Helium is the most commonly used carrier gas in GC-MS due to its inertness and efficiency. semanticscholar.orgthepharmajournal.com The flow rate, or linear velocity, of the carrier gas is optimized to achieve the highest separation efficiency. ufba.br While hydrogen and nitrogen can be used as alternatives, helium often provides the best performance for MS detectors. chromatographyonline.com

| Parameter | Setting | Purpose |

|---|---|---|

| Column | DB-5ms (30 m × 0.25 mm × 0.25 µm) | Provides good separation for semi-volatile compounds like fatty acid esters. mdpi.commdpi.com |

| Carrier Gas | Helium at 1.2 mL/min | Inert gas that provides efficient transfer of analytes through the column. mdpi.com |

| Injector Temperature | 250 - 275 °C | Ensures rapid and complete vaporization of the sample. mdpi.comsemanticscholar.org |

| Oven Program | Initial 60-80°C, ramp at 3-4°C/min to 280-310°C | Separates compounds based on boiling point for clear chromatographic peaks. mdpi.comsemanticscholar.org |

| MS Source Temp. | 230 °C | Optimizes the ionization of the target analyte. mdpi.com |